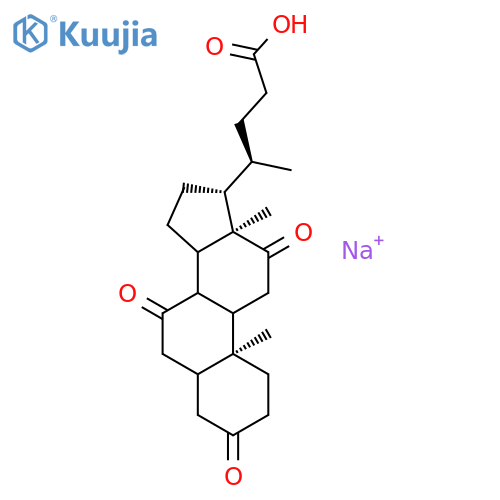Cas no 145-41-5 (Sodium Dehydrocholate)

Sodium Dehydrocholate structure
商品名:Sodium Dehydrocholate
Sodium Dehydrocholate 化学的及び物理的性質
名前と識別子
-
- Sodium deoxycholate monohydrate
- dehydrocholic acid sodium crystalline
- Sodium dehydrocholate
- sodium 3,7,12-trioxo-5-beta-cholan-24-oate
- DEHYDROCHOLIC ACID SODIUM SALT
- DEHYDROCHOLIC ACID SODIUM SALT(RG)
- biliron
- biliton
- BILITON SODIUM SALT
- carachol
- decholinsodium
- decholinsodiumsalt
- dehydrocholic acid monosodium salt
- dilabilsodium
- dycholium
- Natriumdehydrocholat
- SodiuMDehydrocholic
- SUPRACHOL
- 3,7,12-Trioxo-5beta-cholanic acid sodium salt
- Dehydrocholate sodium
- Triceto 3-7-12 cholanate de Na
- Q27292264
- W4193719XR
- CHEMBL2106184
- NSC-756707
- Dehydrocholate de sodium
- Sodium 3,7,12-triketocholanate
- EINECS 205-652-1
- Natrii dehydrocholas
- Sodium 3,7,12-trioxo-5beta-cholan-24-oate
- Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5.beta.)-
- UNII-W4193719XR
- J-008101
- sodium (4R)-4-[(1R,3aS,3bR,5aS,9aS,9bS,11aR)-9a,11a-dimethyl-4,7,11-trioxo-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoate
- DTXSID00883335
- Dehydrocholate (sodium)
- MFCD00066411
- Natrii dehydrocholas [INN-Latin]
- Sodium dehydrocholate [INN]
- Natriumdehydrocholat [German]
- Dilabil sodium
- 145-41-5
- Dehydrocholic acid, sodium salt
- Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5-beta)-
- Decholin Sodium
- Decholin sodium salt
- HY-B0998
- sodium (R)-4-((5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- Dehydrocholate de sodium [INN-French]
- Triceto 3-7-12 cholanate de Na [French]
- DEHYDROCHOLIC ACID SODIUM SALT [MI]
- CS-4492
- 5-beta-Cholan-24-oic acid, 3,7,12-trioxo-, monosodium salt
- FKJIJBSJQSMPTI-CAOXKPNISA-M
- NS00079069
- Dehidrocolato sodico
- D95255
- Sodium 3,7,12-trioxo-5-beta-cholanate
- sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
- NSC 756707
- AS-69578
- Dehydrocholate sodium [USP]
- Dehidrocolato sodico [INN-Spanish]
- SCHEMBL164693
- 5-beta-Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt
- SODIUM DEHYDROCHOLATE [WHO-DD]
- D0043
- AKOS025311010
- CHEBI:228795
- Dehydrocholate de sodium (INN-French)
- Dehydrocholate sodium (USP)
- SODIUM 3,7,12-TRIOXO-5.BETA.-CHOLAN-24-OATE
- Dehidrocolato sodico (INN-Spanish)
- DA-57968
- Natrii dehydrocholas (INN-Latin)
- 3,7,12-Trioxo-5ss-cholan-24-oic acid sodium salt; Dilabil sodium
- DTXCID801022873
- Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5beta)-
- Dehidrocolato de sodio
- AAA14541
- Sodium Dehydrocholate
-
- MDL: MFCD00066411
- インチ: 1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17?,18?,22?,23?,24?;/m1./s1
- InChIKey: FKJIJBSJQSMPTI-OXNDSWECSA-M
- ほほえんだ: [Na+].O=C1C([H])([H])C2([H])C3(C([H])([H])[H])C([H])([H])C([H])([H])C(C([H])([H])[C@@]3([H])C([H])([H])C(C2([H])C2([H])C([H])([H])C([H])([H])[C@]([H])([C@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])C(=O)[O-])C21C([H])([H])[H])=O)=O
計算された属性
- せいみつぶんしりょう: 424.22300
- どういたいしつりょう: 424.223
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 763
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 91.3
じっけんとくせい
- 色と性状: はくしょくフレークけっしょうふんまつ
- 密度みつど: No data available
- ゆうかいてん: >300°C
- ふってん: No data available
- フラッシュポイント: No data available
- 屈折率: 27 ° (C=5, H2O)
- ようかいど: H2O: 0.1 M at 20 °C, clear, colorless
- PSA: 91.34000
- LogP: 2.73860
- じょうきあつ: No data available
- マーカー: 2868
- ようかいせい: 水、クロロホルム/ベンゼン/エーテル、アルコール/アセトン、酢酸に微溶解
Sodium Dehydrocholate セキュリティ情報
- ヒント:に警告
- シグナルワード:warning
- 危害声明: H303
- 警告文: P312
- WGKドイツ:3
- 危険カテゴリコード: R 22:飲み込み有害。R 37:気道刺激。
- セキュリティの説明: S22-S36
- 福カードFコード:3-9
- RTECS番号:FZ2500000
-
危険物標識:

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R22
Sodium Dehydrocholate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-396729-50g |
Sodium dehydrocholate, |
145-41-5 | ≥98% | 50g |
¥421.00 | 2023-09-05 | |
| TRC | S083923-10g |
Sodium Dehydrocholate |
145-41-5 | 10g |
$ 402.00 | 2023-09-06 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302899-5g |
Sodium Dehydrocholate |
145-41-5 | 98% | 5g |
¥699.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S302899-1g |
Sodium Dehydrocholate |
145-41-5 | 98% | 1g |
¥199.90 | 2023-09-01 | |
| TRC | S083923-10000mg |
Sodium Dehydrocholate |
145-41-5 | 10g |
$ 402.00 | 2023-04-15 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0043-25g |
Sodium Dehydrocholate |
145-41-5 | 98.0%(T) | 25g |
¥815.0 | 2022-06-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0516-500 mg |
Sodium dehydrocholate |
145-41-5 | 99.66% | 500MG |
¥395.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S870591-5g |
Sodium Dehydrocholate |
145-41-5 | 98% | 5g |
¥938.00 | 2022-08-31 | |
| Aaron | AR001L4P-1g |
Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5β)- |
145-41-5 | 98% | 1g |
$29.00 | 2025-01-21 | |
| Aaron | AR001L4P-5g |
Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5β)- |
145-41-5 | 98% | 5g |
$101.00 | 2025-01-21 |
Sodium Dehydrocholate 関連文献
-
1. Structure and dynamics of microemulsions. Part 1.—Effect of additives on percolation of conductance and energetics of clustering in water–AOT–heptane microemulsionsSaroj Ray,Satya R. Bisal,Satya P. Moulik J. Chem. Soc. Faraday Trans. 1993 89 3277
-
2. The adsorption and competitive adsorption of bile salts and whey protein at the oil–water interfaceStephen R. Euston,Uta Bellstedt,Karen Schillbach,Paul S. Hughes Soft Matter 2011 7 8942
-
3. Organic reactions in melts and solids. Part V. Transacylation reactions of amides with acids and anhydridesMichael Michman,Saul Patai,Izhak Shenfeld J. Chem. Soc. C 1967 1337
-
P. A. Winsor Trans. Faraday Soc. 1948 44 451
-
Toshifumi Takeuchi,Yozo Kabasawa,Rikizo Horikawa,Takenori Tanimura Analyst 1988 113 1673
145-41-5 (Sodium Dehydrocholate) 関連製品
- 81-23-2(Dehydrocholic acid)
- 1553-56-6(3-Oxo-5b-cholanoic Acid)
- 27975-19-5(Isosteviol)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:145-41-5)去氢胆酸钠

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ